molecular formula C25H21FN4O5 B6572285 ethyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate CAS No. 921547-83-3

ethyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate

Cat. No.: B6572285
CAS No.: 921547-83-3
M. Wt: 476.5 g/mol
InChI Key: VVOSPWOMDCDKJC-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate is a useful research compound. Its molecular formula is C25H21FN4O5 and its molecular weight is 476.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 476.14959795 g/mol and the complexity rating of the compound is 795. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • Ethyl ester : Enhances solubility and bioavailability.
  • Pyrido[3,2-d]pyrimidine core : Associated with various biological activities including anticancer properties.
  • 4-Fluorophenyl group : May influence pharmacological properties through electronic effects.

This compound primarily acts as an inhibitor of ecto-5’-nucleotidase (CD73) . This enzyme plays a crucial role in the adenosine signaling pathway by catalyzing the conversion of extracellular ATP to adenosine. By inhibiting CD73:

  • The compound reduces adenosine production.
  • It may have therapeutic effects in conditions where adenosine contributes to tumor progression and inflammation.

Anticancer Activity

Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer activity. For instance:

  • Compounds derived from thieno[3,2-d]pyrimidine structures have shown efficacy against various cancer cell lines such as HeLa and MCF-7.
  • The presence of the 4-fluorophenyl group may enhance cytotoxicity through increased binding affinity to biological targets.

Enzyme Inhibition

The compound's inhibition of ecto-5’-nucleotidase suggests potential applications in treating cancer and inflammatory diseases. The following table summarizes related compounds and their biological activities:

Compound NameStructure FeaturesBiological Activity
Ethyl 4-(4-fluorophenyl)thieno[3,2-d]pyrimidin-1(5H)-oneThieno[3,2-d]pyrimidine coreAnticancer activity
6-(4-Fluorobenzyl)-thieno[3,2-d]pyrimidin-4(5H)-oneSimilar core with different substituentsEnzyme inhibition
Thieno[3,2-d]pyrimidine derivativesVaried substituents on the pyrimidine ringAntimicrobial properties

Study on Cytotoxic Effects

In a study evaluating the cytotoxic effects of various derivatives against cancer cell lines:

  • Compounds with phenyl and 4-chlorophenyl substitutions exhibited the highest cytotoxic activity against HeLa cells.
  • This compound was included in this evaluation due to its structural similarity to other effective derivatives.

Mechanistic Studies

Mechanistic studies have demonstrated that the compound's inhibition of CD73 leads to decreased levels of adenosine in vitro. This reduction can potentially reverse immunosuppressive effects observed in tumor microenvironments.

Future Directions

Further research is warranted to explore:

  • The full pharmacological profile of this compound.
  • Its interactions with other biological targets.
  • Potential modifications to enhance selectivity and efficacy.

Properties

IUPAC Name

ethyl 4-[[2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN4O5/c1-2-35-24(33)17-7-11-19(12-8-17)28-21(31)15-29-20-4-3-13-27-22(20)23(32)30(25(29)34)14-16-5-9-18(26)10-6-16/h3-13H,2,14-15H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOSPWOMDCDKJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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